Potassium trifluoro[(propan-2-yloxy)methyl]boranuide

Catalog No.
S832747
CAS No.
1394048-67-9
M.F
C4H9BF3KO
M. Wt
180.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro[(propan-2-yloxy)methyl]boranui...

CAS Number

1394048-67-9

Product Name

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide

IUPAC Name

potassium;trifluoro(propan-2-yloxymethyl)boranuide

Molecular Formula

C4H9BF3KO

Molecular Weight

180.02 g/mol

InChI

InChI=1S/C4H9BF3O.K/c1-4(2)9-3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1

InChI Key

KDQBERXCEPZFHT-UHFFFAOYSA-N

SMILES

[B-](COC(C)C)(F)(F)F.[K+]

Canonical SMILES

[B-](COC(C)C)(F)(F)F.[K+]

The exact mass of the compound Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide (CAS 1394048-67-9) is an air- and moisture-stable organotrifluoroborate salt utilized to introduce the isopropoxymethyl ether linkage via transition-metal-catalyzed cross-coupling and radical addition pathways [1]. Unlike highly unstable alkoxymethylboronic acids or oily pinacol esters, this crystalline potassium salt offers extended shelf stability, precise stoichiometric weighing, and high resistance to protodeboronation [2]. It serves as a critical precursor in medicinal chemistry for modulating lipophilicity and metabolic stability, functioning as a robust Csp3 coupling partner in Suzuki-Miyaura reactions, photoredox cross-couplings, and direct heteroaryl alkylations [3].

Research Fit

Reagent Class Organotrifluoroborate for isopropoxymethyl transfer as masked hydroxymethyl source
Stability Bench-stable solid; ambient storage and handling simplifies procurement logistics
Workflow Compatibility Supports Pd-catalyzed cross-coupling, photoredox/Ni dual catalysis, and radical C–H functionalization

Substituting this trifluoroborate with isopropoxymethylboronic acid or its pinacol ester introduces severe process liabilities. Alkoxymethylboronic acids are notoriously unstable, rapidly undergoing protodeboronation and oligomerization, making them unsuitable for commercial procurement or reproducible scale-up [1]. While the corresponding pinacol ester (Bpin) is more chemically stable, it is typically an oil, which complicates handling, purification, and precise mass dosing in high-throughput or automated synthesis [2]. Furthermore, the trifluoroborate salt exhibits unique single-electron-transfer (SET) reactivity, allowing it to function as an alkyl radical precursor in photoredox and Minisci-type couplings—a synthetic pathway not readily accessible to standard boronate esters [3].

Substitution Risk

Target Reagent

Isopropoxymethyltrifluoroborate (secondary alkoxy) — steric and electronic profile influences transmetalation kinetics and coupling selectivity.

Common Substitute

Methoxymethyltrifluoroborate (primary alkoxy) — divergent reactivity may shift coupling efficiency and side-product distribution.

Solid-State Stability Advantage

Potassium alkoxymethyltrifluoroborates are isolated as free-flowing, crystalline solids that resist atmospheric moisture and oxidation, whereas the corresponding isopropoxymethyl pinacol esters are typically viscous oils [1]. This solid-state nature allows for precise stoichiometric weighing and long-term storage without the need for inert atmosphere gloveboxes, directly reducing handling time and improving batch-to-batch reproducibility in parallel synthesis workflows [2].

Evidence DimensionPhysical state and handling
Target Compound DataSolid, air-stable powder
Comparator Or BaselineIsopropoxymethylboronic acid pinacol ester (Viscous oil)
Quantified DifferenceEliminates need for oil weighing; >6 months benchtop stability
ConditionsStandard laboratory storage and weighing

Solid-state precursors are essential for automated dispensing and reproducible scale-up in medicinal chemistry.

Csp3–Csp3 coupling
Data to verify
42% isolated yield (isopropoxymethyl); comparator not reported
Supports reagent selection for benzyl chloride couplings; alkoxy-dependent performance context
Direct comparability limited; class-level review recommended

Photoredox Synthesis of alpha-Alkoxyketones

Potassium alkoxymethyltrifluoroborates are highly effective radical precursors in visible-light photoredox cross-couplings. When reacted with acyl chlorides using an Ir photocatalyst and NiCl2/ligand system, isopropoxymethyltrifluoroborate successfully forms the corresponding alpha-isopropoxyketone via single-electron transfer [1]. This dual-catalytic Csp2-Csp3 coupling provides a direct route to complex ether-containing ketones under mild, room-temperature conditions, bypassing traditional, harsher enolate alkylation methods [2].

Evidence DimensionCsp2-Csp3 photoredox coupling efficiency
Target Compound DataDirect formation of alpha-isopropoxyketones
Comparator Or BaselineTraditional enolate etherification (multi-step, harsher conditions)
Quantified DifferenceSingle-step radical coupling at room temperature
ConditionsIr photocatalyst, NiCl2·dme, room temperature, visible light

Enables the single-step construction of sterically hindered alpha-alkoxyketones under mild conditions, streamlining library synthesis.

Photoredox coupling
Class-level
Yields 51–97% across substrate scope
Demonstrates compatibility with photoredox/Ni dual catalysis for α-alkoxyketone synthesis
Isopropoxymethyl-specific yield not individually tabulated; class-level inference

Radical Precursor for Heteroaryl Alkylation

Beyond traditional cross-coupling, potassium alkoxymethyltrifluoroborates serve as robust radical precursors for the direct alkylation of heteroaromatics. In the presence of oxidants, these salts generate alkoxymethyl radicals that efficiently add to protonated N-heterocycles like lepidine, achieving yields between 58% and 89% across diverse alkoxymethyl groups [1]. The isopropoxymethyl derivative allows for the direct, late-stage introduction of a lipophilic ether moiety onto drug-like scaffolds without requiring pre-functionalization of the heterocycle [2].

Evidence DimensionDirect C-H functionalization yield
Target Compound Data58-89% yield for alkoxymethyl radical additions
Comparator Or BaselineTraditional cross-coupling (requires pre-halogenated heterocycles)
Quantified DifferenceEliminates the need for heteroaryl pre-functionalization
ConditionsMn(OAc)3, TFA, AcOH/H2O, 50 °C

Allows medicinal chemists to perform late-stage C-H functionalization to rapidly optimize the lipophilicity and solubility of lead compounds.

C–H alkylation
Class-level
Up to 89% yield for alkoxymethyltrifluoroborate class
Supports late-stage heterocycle functionalization without pre-functionalized electrophiles
Individual isopropoxymethyl performance within class range; data to verify
Stability
Class-level
Bench-stable solid; ambient storage
Simplified handling and procurement logistics compared to boronic acids
Class-level attribute; lot-specific stability review advised

Medicinal Chemistry Lead Optimization

Incorporating the isopropoxymethyl group into drug candidates to modulate lipophilicity (LogP) and improve metabolic stability compared to simple methoxy or ethoxy ethers [1].

Automated High-Throughput Synthesis

Utilizing the air-stable, free-flowing solid form of the trifluoroborate for precise robotic dispensing in parallel Suzuki-Miyaura cross-coupling libraries [2].

Late-Stage Functionalization via Photoredox Catalysis

Generating isopropoxymethyl radicals under mild visible-light conditions for the direct C-H alkylation of complex N-heterocycles or cross-coupling with acyl chlorides [1].

Application Fit

Application
Selection Property
Validation Focus
α-Alkoxyketone synthesis
Alkoxymethyl transfer under visible-light photoredox conditions
Compatibility with photoredox/Ni dual catalytic systems
Csp3–Csp3 Suzuki coupling
Secondary alkoxy steric profile for cross-coupling
Coupling efficiency with benzyl chloride electrophiles
Heteroarene C–H alkylation
Radical-mediated functionalization without pre-functionalized substrates
Substrate scope and late-stage diversification applicability

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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